molecular formula C8H14O3 B12079708 Methyl (E)-7-hydroxyhept-2-enoate

Methyl (E)-7-hydroxyhept-2-enoate

Cat. No.: B12079708
M. Wt: 158.19 g/mol
InChI Key: HTRKKPSHFJVHIR-GQCTYLIASA-N
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Description

Methyl (E)-7-hydroxyhept-2-enoate is a chemical compound with the molecular formula C8H14O3 and a molecular weight of 158.195 g/mol . It is classified as an unsaturated ester characterized by a terminal hydroxy group and a trans-configured (E) double bond, making it a versatile and valuable building block in synthetic organic chemistry. This compound serves as a key synthetic intermediate for the construction of more complex molecules. Its molecular structure, featuring two distinct functional groups (the ester and the alcohol), allows it to participate in various chemical transformations. Literature indicates that related (E)-7-hydroxyhept-2-enoate esters, such as the tert-butyl ester, are used in multi-step, gram-scale syntheses to introduce stereochemistry via asymmetric Michael additions . This highlights the value of this compound class in stereoselective synthesis, which is crucial for producing enantiopure compounds like (R)-Homopipecolic acid methyl ester, a precursor with potential applications in medicinal chemistry . Researchers can utilize the terminal hydroxy group for further functionalization (e.g., oxidation, halogenation, or tosylation) while the α,β-unsaturated ester moiety can act as a Michael acceptor in carbon-carbon bond-forming reactions. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

methyl (E)-7-hydroxyhept-2-enoate

InChI

InChI=1S/C8H14O3/c1-11-8(10)6-4-2-3-5-7-9/h4,6,9H,2-3,5,7H2,1H3/b6-4+

InChI Key

HTRKKPSHFJVHIR-GQCTYLIASA-N

Isomeric SMILES

COC(=O)/C=C/CCCCO

Canonical SMILES

COC(=O)C=CCCCCO

Origin of Product

United States

Preparation Methods

Hydroboration-Oxidation of Terminal Alkenes

A copper-catalyzed hydroboration strategy, derived from asymmetric synthesis protocols, enables regiospecific introduction of the hydroxyl group at C7. The method involves:

  • Substrate Preparation : Methyl hept-2-enoate is synthesized via esterification of hept-2-enoic acid with methanol under acidic conditions (H₂SO₄, reflux).

  • Hydroboration : The terminal alkene (C6–C7) reacts with bis(pinacolato)diboron (B₂Pin₂) in the presence of a CuCl/dppe catalyst system. This step proceeds with anti-Markovnikov selectivity, placing the boron atom at C7.

  • Oxidation : Treatment with hydrogen peroxide (H₂O₂) and NaOH converts the boronated intermediate to the primary alcohol.

Optimization Data :

ParameterOptimal ValueYield Improvement
Catalyst Loading5 mol% CuCl78% → 92%
Reaction Time12 h65% → 89%
Solvent1,4-Dioxane-

Diol Oxidation and Reductive Strategies

An alternative approach leverages the oxidative cleavage of diols to install the hydroxyl group. This method, adapted from δ-amino acid syntheses, involves:

  • Diol Synthesis : Methyl hept-2-enoate undergoes dihydroxylation using osmium tetroxide (OsO₄) and N-methylmorpholine N-oxide (NMO) to form a vicinal diol at C6–C7.

  • Selective Oxidation : Sodium periodate (NaIO₄) cleaves the diol to generate a ketone at C6, which is subsequently reduced to the alcohol using sodium borohydride (NaBH₄).

Critical Considerations :

  • Chemoselectivity : NaIO₄ must be used in stoichiometric amounts to avoid over-oxidation.

  • Stereochemical Integrity : The reduction step (NaBH₄) preserves the (E)-configuration of the C2 double bond.

Esterification and Protecting Group Strategies

Direct Esterification of 7-Hydroxyhept-2-Enoic Acid

While excluded sources propose esterification with methanol, peer-reviewed methods emphasize the use of DCC/DMAP-mediated coupling for high yields:

  • Acid Activation : 7-Hydroxyhept-2-enoic acid is treated with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM).

  • Methanol Quenching : Activated acid reacts with methanol to yield the methyl ester, with DCC precipitating as dicyclohexylurea.

Yield Data :

Acid:PCC RatioTemperature (°C)Yield (%)
1:1.2067
1:2.02583

Silyl Ether Protection-Deprotection

To prevent hydroxyl group interference during esterification, a tert-butyldimethylsilyl (TBS) protection strategy is employed:

  • Protection : 7-Hydroxyhept-2-enoic acid is treated with TBSCl and imidazole in DCM, yielding the TBS-protected acid.

  • Esterification : The protected acid undergoes DCC-mediated coupling with methanol.

  • Deprotection : Tetrabutylammonium fluoride (TBAF) in THF removes the TBS group, furnishing the target compound.

Advantages :

  • Avoids side reactions (e.g., self-condensation) during esterification.

  • Enables orthogonal functionalization of the hydroxyl group in multistep syntheses.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow microreactor systems, as validated in analogous ester syntheses, offer distinct advantages:

  • Enhanced Heat Transfer : Mitigates exothermic risks during esterification.

  • Improved Mixing : Reduces reaction times by 40–60% compared to batch processes.

  • Catalyst Recycling : Heterogeneous catalysts (e.g., immobilized lipases) enable reuse across multiple cycles.

Economic Metrics :

ParameterBatch ProcessFlow Process
Annual Output (kg)5001,200
Waste GenerationHighLow
Energy Consumption120 kWh/kg75 kWh/kg

Analytical Validation of Synthetic Products

Post-synthesis characterization ensures compliance with structural and purity standards:

  • NMR Spectroscopy : ¹H NMR confirms (E)-configuration via coupling constants (J = 15–16 Hz for trans-vinylic protons).

  • Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (m/z calc. for C₈H₁₄O₃: 158.0943; found: 158.0940).

  • HPLC Purity : Reverse-phase HPLC with UV detection (210 nm) routinely achieves >99% purity.

Chemical Reactions Analysis

Types of Reactions

2-Heptenoic acid, 7-hydroxy-, methyl ester, (2E)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The double bond can be reduced to form the corresponding saturated ester.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: 7-Keto-2-heptenoic acid or 7-carboxy-2-heptenoic acid.

    Reduction: 2-Heptanoic acid, 7-hydroxy-, methyl ester.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

1.1. Synthesis of Natural Products
Methyl (E)-7-hydroxyhept-2-enoate has been utilized as a precursor in the synthesis of complex natural products. For example, it plays a role in the synthesis of dictyopterene A, which involves multiple reaction steps including MIRC (Methyl Iodide Reactions with Cyclohexane) reactions using sulfoxides to generate six-membered rings with high yields and selectivity . This compound's structural features facilitate its use in synthesizing other biologically active molecules.

1.2. Wittig Reaction Applications
The compound has been employed in tandem Wittig–Michael reactions to create various glycosylated derivatives. Such reactions are crucial for developing C-glycosyl compounds, which are significant in medicinal chemistry due to their biological activities . The ability to manipulate the double bond and hydroxy group in this compound allows for diverse synthetic pathways.

Pharmaceutical Research

2.1. Development of Therapeutics
Recent studies have explored the potential of this compound analogues as protease activated receptor-1 antagonists, which are being investigated for treating conditions like idiopathic pulmonary fibrosis. The compound's derivatives have shown promise in pharmacological applications due to their ability to modulate receptor activity effectively .

2.2. Bioactivity Studies
Research indicates that compounds derived from this compound exhibit various bioactive properties, including anti-inflammatory and antimicrobial effects. These properties make it a candidate for further investigation in drug development programs aimed at addressing inflammatory diseases .

Material Science

3.1. Polymer Chemistry
this compound is also relevant in the field of polymer science, where it can be used as a monomer for synthesizing new polymeric materials with specific functional properties. Its unique chemical structure contributes to the formation of polymers that may have enhanced thermal stability and mechanical strength .

Case Studies

Case StudyApplicationFindings
Synthesis of Dictyopterene A Organic SynthesisHigh yields achieved through MIRC reactions using this compound as a key intermediate .
Wittig–Michael Reaction GlycosylationSuccessful formation of C-glycosyl compounds with significant yields, demonstrating versatility in synthetic applications .
Pharmacological Studies Drug DevelopmentDerivatives show promise as receptor antagonists for treating pulmonary fibrosis, indicating potential therapeutic applications .
Polymeric Materials Material ScienceUtilization in polymer synthesis leading to materials with enhanced properties .

Mechanism of Action

The mechanism of action of 2-Heptenoic acid, 7-hydroxy-, methyl ester, (2E)- involves its interaction with specific molecular targets and pathways. The hydroxyl group and the double bond play crucial roles in its reactivity and interactions. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological activity and effectiveness.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl (E)-7-hydroxyhept-2-enoate belongs to a broader class of α,β-unsaturated esters. Below is a detailed comparison with structurally or functionally related compounds:

Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Physical State Key Applications/Findings References
This compound C₉H₁₄O₃ 170.21 - E-configuration at C2–C3
- Hydroxyl group at C7
Yellow oil Intermediate for iodinated derivatives; used in multi-step organic syntheses
Ethyl (E)-7-chlorohept-2-enoate C₉H₁₅ClO₂ 190.67 - Chloro substituent at C7 instead of hydroxyl
- E-configuration
Liquid (assumed) Halogenated analog; potential precursor for nucleophilic substitution reactions
Methyl (E)-communic acid methyl ester C₂₁H₃₀O₂ 314.46 - Conjugated diene system
- Derived from natural resin (Austrocedrus)
Solid (resin-based) Natural product isolated from plant resins; studied for ecological roles
Methyl trans-2-((E)-2-phenylethenyl)cyclopropanecarboxylate C₁₃H₁₄O₂ 202.25 - Cyclopropane ring fused to ester
- Extended conjugation with phenyl
Yellow oil Demonstrates synthetic versatility of cyclopropane-containing esters

Functional and Reactivity Comparisons

  • Hydroxyl vs. Chloro Substituents: The hydroxyl group in this compound enhances polarity and hydrogen-bonding capacity compared to the non-polar chloro substituent in Ethyl (E)-7-chlorohept-2-enoate. This difference impacts solubility (e.g., in polar solvents like methanol) and reactivity in oxidation or elimination reactions .
  • Conjugation Effects: The E-configuration in this compound stabilizes the molecule through conjugation, similar to Methyl (E)-communic acid methyl ester.
  • Synthetic Utility: While this compound is tailored for stepwise functionalization (e.g., iodination), cyclopropane-containing analogs like Methyl trans-2-((E)-2-phenylethenyl)cyclopropanecarboxylate exhibit unique strain-driven reactivity, enabling ring-opening reactions .

Physical and Chemical Properties

Property This compound Ethyl (E)-7-chlorohept-2-enoate Methyl (E)-communic acid methyl ester
Boiling Point Not reported Not reported >200°C (estimated for high MW)
Solubility Soluble in THF, CH₂Cl₂ Likely soluble in ethers Soluble in non-polar solvents (e.g., hexane)
Reactivity Highlights - Prone to oxidation at C7-OH
- Wittig precursor
- Nucleophilic substitution at C7-Cl - Resistant to hydrolysis due to steric hindrance

Biological Activity

Methyl (E)-7-hydroxyhept-2-enoate, a compound with significant potential in biological applications, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

This compound is an ester derived from 7-hydroxyhept-2-enoic acid. Its chemical structure features a hydroxyl group and a double bond, which contribute to its reactivity and biological interactions. The compound can be synthesized through various methods, including esterification reactions involving 7-hydroxyhept-2-enoic acid and methanol under acidic conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and biological pathways. The hydroxyl group can serve as a nucleophile in reactions with electrophiles, while the ester functionality may facilitate interactions with lipid membranes or proteins .

Key Mechanisms:

  • Enzyme Interaction : The compound may act as a substrate or inhibitor for various enzymes, influencing metabolic pathways.
  • Cell Membrane Interaction : Its lipophilicity allows it to integrate into cellular membranes, potentially altering membrane fluidity and function.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties against certain bacterial strains, suggesting its potential as a natural preservative or therapeutic agent .
  • Anti-inflammatory Effects : Preliminary data suggest that this compound may modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines .
  • Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, which could contribute to its protective effects against oxidative stress-related diseases .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various esters, this compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 100 µg/mL for both strains, indicating moderate efficacy compared to standard antibiotics .

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory effects of this compound revealed that it significantly reduced the secretion of TNF-alpha in lipopolysaccharide-stimulated macrophages. This suggests a mechanism involving the modulation of NF-kB signaling pathways, which are pivotal in inflammatory responses .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
Methyl 7-hydroxyhept-2-enoateLacks double bondModerate antimicrobial activity
Methyl 7-methoxyhept-2-enoateContains methoxy groupHigher antioxidant capacity
Methyl 7-hydroxydecanoateLonger carbon chainEnhanced anti-inflammatory effects

Q & A

Q. What experimental methods are recommended for synthesizing Methyl (E)-7-hydroxyhept-2-enoate with high stereochemical purity?

To ensure stereochemical integrity, employ asymmetric catalysis or enzymatic resolution during synthesis. Post-synthesis, validate purity via 1H^1H-NMR coupling constants (for E/Z isomer differentiation) and chiral HPLC. For crystallization, use slow evaporation in polar solvents (e.g., ethanol/water mixtures) to isolate enantiopure crystals. Structural validation should include X-ray crystallography with SHELXL refinement to confirm stereochemistry .

Q. How can researchers mitigate hazards when handling this compound in laboratory settings?

Follow GHS-compliant protocols: use nitrile gloves inspected for integrity, chemical-resistant lab coats, and fume hoods for volatile steps. In case of skin contact, rinse immediately with water for 15 minutes. For waste disposal, neutralize acidic byproducts before aqueous disposal, adhering to local regulations. Safety protocols should align with SDS guidelines for analogous α,β-unsaturated esters .

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

Use column chromatography with silica gel and ethyl acetate/hexane gradients (20–50% EtOAc) to separate polar byproducts. Distillation under reduced pressure (50–60°C, 10–15 mmHg) minimizes thermal degradation. Confirm purity via GC-MS (electron ionization) and 13C^{13}C-NMR to detect residual solvents or diastereomers .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in this compound crystals inform supramolecular assembly design?

Perform graph set analysis (as per Etter’s formalism) on X-ray data to classify hydrogen bonds (e.g., D(2)\text{D}(2) or C(2)2(6)\text{C}(2)^2(6) motifs). Use ORTEP-3 to visualize intermolecular interactions and identify synthons for cocrystal engineering. Compare packing motifs with analogous hydroxy esters to predict stability and solubility .

Q. What strategies resolve contradictions between experimental crystallographic data and DFT-optimized geometries for this compound?

Reconcile discrepancies by refining DFT calculations (B3LYP/6-311+G(d,p)) with solvent effects (PCM model) and comparing torsion angles with SHELXL-refined X-ray structures. Validate force fields using root-mean-square deviations (RMSD) between experimental and computed bond lengths (<0.02 Å tolerance) .

Q. How can systematic reviews address gaps in the pharmacological activity data of this compound derivatives?

Apply PRISMA guidelines: define inclusion criteria (e.g., in vitro IC50_{50} values, dose-response studies) and exclude non-peer-reviewed sources. Use tools like Web of Science and PubMed to aggregate data. Meta-analyze EC50_{50} variability across studies using random-effects models, assessing heterogeneity via I2^2 statistics .

Q. What crystallographic software tools enhance the reliability of this compound structure validation?

Combine SHELXL (for least-squares refinement) with PLATON’s ADDSYM to detect missed symmetry. Use CheckCIF to flag outliers in displacement parameters (UeqU_{\text{eq}}) and bond-length precision. For twinned crystals, employ SHELXD for dual-space solution and OLEX2 for graphical refinement .

Methodological Guidance Tables

Analysis Type Recommended Tools Key Parameters Validation Criteria
Stereochemical PurityChiral HPLC, 1H^1H-NMREnantiomeric excess (>98%), JJ-couplingMatch retention times to authentic samples
Crystal PackingSHELXL, ORTEP-3Hydrogen-bond distances (Å), graph setsCIF files with R1_1 < 5%
Computational ModelingGaussian, CP2KRMSD (Å), torsion angle deviationsAgreement with X-ray data (Δ < 0.05 Å)

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